molecular formula C28H24FN3O6S B11070821 ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

Cat. No.: B11070821
M. Wt: 549.6 g/mol
InChI Key: GILUMKRTCVOUBA-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a fluorophenyl group, and a thiazolan ring

Preparation Methods

The synthesis of ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Thiazolan Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone.

    Coupling Reactions: The benzodioxole and thiazolan intermediates are then coupled with a fluorophenyl group and an acetyl group through a series of condensation and substitution reactions.

    Final Esterification: The final step involves the esterification of the benzoate group with ethanol under acidic conditions.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting imine groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the thiazolan ring can form hydrogen bonds with polar residues. The fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:

    ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE: This compound has a methoxy group instead of a fluorine atom, which can affect its reactivity and binding properties.

    ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its chemical behavior.

    ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE: The bromine atom can increase the compound’s molecular weight and potentially its binding affinity.

These comparisons highlight the unique features of ETHYL 4-[(2-{3-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YL}ACETYL)AMINO]BENZOATE, such as its specific electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H24FN3O6S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H24FN3O6S/c1-2-36-27(35)18-4-8-20(9-5-18)30-25(33)14-24-26(34)32(15-17-3-12-22-23(13-17)38-16-37-22)28(39-24)31-21-10-6-19(29)7-11-21/h3-13,24H,2,14-16H2,1H3,(H,30,33)

InChI Key

GILUMKRTCVOUBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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